molecular formula C9H16ClN3O2 B1435487 5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride CAS No. 1803566-08-6

5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride

Cat. No.: B1435487
CAS No.: 1803566-08-6
M. Wt: 233.69 g/mol
InChI Key: CGQKETCYOSWWHO-UHFFFAOYSA-N
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Description

5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride is a synthetic compound with a molecular weight of 233.7 g/mol . This compound is characterized by the presence of an imidazolidine-2,4-dione core structure, which is substituted with a methyl group and a pyrrolidin-2-ylmethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride typically involves the reaction of imidazolidine-2,4-dione with pyrrolidine and a methylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-methyl-5-(pyrrolidin-2-ylmethyl)imidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-9(5-6-3-2-4-10-6)7(13)11-8(14)12-9;/h6,10H,2-5H2,1H3,(H2,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQKETCYOSWWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride
Reactant of Route 2
5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride
Reactant of Route 3
5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride
Reactant of Route 5
5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride
Reactant of Route 6
5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride

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